molecular formula C10H20O2 B3329528 3-Hydroxy-2-propylheptanal CAS No. 60559-16-2

3-Hydroxy-2-propylheptanal

Cat. No.: B3329528
CAS No.: 60559-16-2
M. Wt: 172.26 g/mol
InChI Key: OPUPLOGAWWOLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-propylheptanal is a chemical compound that belongs to the class of aldehydes. It is known for its unique physical, chemical, and biological properties, making it a valuable compound in various scientific experiments and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-propylheptanal can be synthesized through the hydroformylation of 1-butene. This process involves the reaction of 1-butene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst. The reaction conditions typically include a temperature range of 30°C to 120°C and a pressure range of 1 to 20 bars .

Industrial Production Methods: In industrial settings, the hydroformylation process is often carried out in a continuous gas-phase reactor using supported liquid-phase catalysts. These catalysts are prepared by immobilizing rhodium-biphephos complexes on monolithic supports, such as silicon carbide with deposited silica nanoparticles .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-propylheptanal undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed:

    Oxidation: 3-Hydroxy-2-propylheptanoic acid.

    Reduction: 3-Hydroxy-2-propylheptanol.

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Hydroxy-2-propylheptanal is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in studies related to metabolic pathways and enzyme reactions.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism by which 3-Hydroxy-2-propylheptanal exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The aldehyde group in its structure allows it to participate in various biochemical pathways, leading to the formation of different metabolites.

Comparison with Similar Compounds

  • 3-Hydroxy-2-methylheptanal
  • 3-Hydroxy-2-ethylheptanal
  • 3-Hydroxy-2-butylheptanal

Comparison: Compared to these similar compounds, 3-Hydroxy-2-propylheptanal is unique due to its specific propyl group, which influences its physical and chemical properties. This uniqueness makes it particularly valuable in certain industrial and research applications .

Properties

IUPAC Name

3-hydroxy-2-propylheptanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-7-10(12)9(8-11)6-4-2/h8-10,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUPLOGAWWOLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(CCC)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310947
Record name 3-Hydroxy-2-propylheptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60559-16-2
Record name 3-Hydroxy-2-propylheptanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60559-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2-propylheptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-2-propylheptanal
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-2-propylheptanal
Reactant of Route 3
3-Hydroxy-2-propylheptanal
Reactant of Route 4
3-Hydroxy-2-propylheptanal
Reactant of Route 5
3-Hydroxy-2-propylheptanal
Reactant of Route 6
3-Hydroxy-2-propylheptanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.